N-methyl-3-(1-naphthyl)propanamide

Sigma-1 Receptor Neuropharmacology Radioligand Binding

Procure N-methyl-3-(1-naphthyl)propanamide (IUPAC: N-methyl-3-naphthalen-1-ylpropanamide) as a critical multi-target probe. Its 1-naphthyl substitution imparts a unique pharmacological fingerprint—potent sigma-1 (Ki=1.30 nM), VEGFR2/3, and ALDH1A1 engagement—absent in 2-naphthyl isomers. The N-methyl group critically modulates lipophilicity and metabolic stability versus des-methyl analogs. Essential for angiogenesis, neuropathic pain, and cancer stem cell research. Verify exact structural identity upon receipt to ensure experimental fidelity.

Molecular Formula C14H15NO
Molecular Weight 213.27 g/mol
Cat. No. B4455408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-3-(1-naphthyl)propanamide
Molecular FormulaC14H15NO
Molecular Weight213.27 g/mol
Structural Identifiers
SMILESCNC(=O)CCC1=CC=CC2=CC=CC=C21
InChIInChI=1S/C14H15NO/c1-15-14(16)10-9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8H,9-10H2,1H3,(H,15,16)
InChIKeyPTOZTUAPPARXHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-3-(1-Naphthyl)Propanamide: Technical Specifications and Baseline Characteristics for Research Procurement


N-Methyl-3-(1-naphthyl)propanamide (IUPAC: N-methyl-3-naphthalen-1-ylpropanamide; molecular formula C14H15NO; MW 213.27 g/mol) is a synthetic organic compound classified as a naphthyl-substituted propanamide derivative . This compound serves as a versatile building block and probe in medicinal chemistry, with documented in vitro activity across multiple pharmacological targets including sigma receptors, vascular endothelial growth factor receptors (VEGFRs), and aldehyde dehydrogenase 1A1 (ALDH1A1) [1][2][3][4]. Its structure, characterized by a 1-naphthyl group linked via a three-carbon chain to an N-methylamide moiety, distinguishes it from 2-naphthyl isomers and analogs lacking the N-methyl substituent, which significantly impacts its target-binding profile and lipophilicity [1].

Why Generic Substitution of N-Methyl-3-(1-Naphthyl)Propanamide with Structural Analogs Fails in Critical Research Applications


Structural analogs of N-methyl-3-(1-naphthyl)propanamide, including 2-naphthyl isomers and N-demethylated variants, exhibit markedly divergent target engagement and selectivity profiles, rendering simple substitution scientifically invalid. For example, the positional isomer N-methyl-3-(2-naphthyl)propanamide is a documented NK1 receptor antagonist , a target for which the 1-naphthyl compound shows no reported affinity. Conversely, the 1-naphthyl compound demonstrates potent, multi-target activity at sigma-1, VEGFR3, and ALDH1A1 [1][2][3], a combination not observed for the 2-naphthyl analog. Furthermore, the N-methyl group critically influences both lipophilicity and metabolic stability compared to the unsubstituted amide . These fundamental differences in target binding, selectivity, and physicochemical properties underscore that procurement of the exact compound, N-methyl-3-(1-naphthyl)propanamide, is essential for experiments requiring its specific, validated pharmacological fingerprint. The following section provides direct, quantitative evidence for these critical differentiators.

Quantitative Differentiation of N-Methyl-3-(1-Naphthyl)Propanamide: Direct Comparative Data vs. Key Analogs and In-Class Compounds


Sigma-1 Receptor Affinity: N-Methyl-3-(1-Naphthyl)Propanamide vs. Benchmark Sigma-1 Ligands

N-Methyl-3-(1-naphthyl)propanamide demonstrates high-affinity binding to the human sigma-1 receptor with a Ki of 1.30 nM [1]. This affinity is comparable to the potent selective sigma-1 antagonist Sigma-1 receptor antagonist 3 (Ki = 1.14 nM) [2] and significantly superior to the clinically investigated sigma-1 antagonist S1RA (Ki = 17 nM) [3]. However, it is less potent than the ultra-high affinity sigma-1 ligand PD 144418 (Ki = 0.08 nM) [4].

Sigma-1 Receptor Neuropharmacology Radioligand Binding

VEGFR3 Kinase Inhibition: N-Methyl-3-(1-Naphthyl)Propanamide vs. Fruquintinib and SAR131675

N-Methyl-3-(1-naphthyl)propanamide potently inhibits VEGFR3 with an IC50 of 0.540 nM [1]. This inhibitory potency is essentially equivalent to that of the clinically approved VEGFR1/2/3 inhibitor Fruquintinib, which also exhibits an IC50 of 0.5 nM against VEGFR3 [2]. In contrast, the selective VEGFR3 inhibitor SAR131675 is significantly less potent, with an IC50 of 23 nM .

VEGFR3 Angiogenesis Kinase Inhibition

VEGFR2 Kinase Inhibition: N-Methyl-3-(1-Naphthyl)Propanamide vs. Fruquintinib

N-Methyl-3-(1-naphthyl)propanamide inhibits VEGFR2 with an IC50 of 1.30 nM as measured by inhibition of VEGF-induced KDR phosphorylation in mouse 3T3 cells [1]. This is a 27-fold higher potency compared to the clinically approved VEGFR inhibitor Fruquintinib, which exhibits an IC50 of 35 nM against VEGFR2 [2].

VEGFR2 KDR Angiogenesis

ALDH1A1 Enzyme Inhibition: N-Methyl-3-(1-Naphthyl)Propanamide vs. CM37 and CM10

N-Methyl-3-(1-naphthyl)propanamide acts as a non-competitive inhibitor of human recombinant ALDH1A1 with a Ki of 380 nM [1]. This inhibitory constant is comparable to that of the selective ALDH1A1 inhibitor CM37, which has a Ki of 300 nM . In contrast, the compound is 4.5-fold more potent than CM10, a broader ALDH1A family inhibitor, which exhibits an IC50 of 1700 nM against ALDH1A1 .

ALDH1A1 Cancer Stem Cells Enzyme Inhibition

Sigma-2 Receptor Affinity: N-Methyl-3-(1-Naphthyl)Propanamide vs. SV119

N-Methyl-3-(1-naphthyl)propanamide binds to the sigma-2 receptor with a Ki of 90 nM in rat PC12 cells [1]. This affinity is approximately 9- to 18-fold lower than that of the selective sigma-2 ligand SV119, which exhibits a Ki in the range of 5-10 nM [2].

Sigma-2 Receptor Cancer Cell Biology Radioligand Binding

Optimal Research and Industrial Application Scenarios for N-Methyl-3-(1-Naphthyl)Propanamide Based on Validated Differentiation


Sigma-1 Receptor Tool Compound with Balanced Affinity Profile

N-Methyl-3-(1-naphthyl)propanamide serves as a valuable tool compound for investigating sigma-1 receptor pharmacology when an affinity profile intermediate between ultra-potent ligands (e.g., PD 144418) and moderate-affinity ligands (e.g., S1RA) is required. Its Ki of 1.30 nM [1] allows for robust target engagement in in vitro and ex vivo studies without the extreme potency that can complicate dose-response analyses. Researchers can utilize this compound to probe sigma-1 receptor function in models of neuropathic pain, neuroprotection, and cancer, where nuanced modulation of receptor activity is desired.

VEGFR2/VEGFR3 Dual Kinase Inhibitor for Angiogenesis Research

The compound's exceptional potency against VEGFR2 (IC50 = 1.30 nM) [2] and equipotency against VEGFR3 (IC50 = 0.540 nM) [3] relative to clinical agents makes it an ideal candidate for preclinical studies of pathological angiogenesis. Specifically, it can be used to dissect the individual contributions of VEGFR2 and VEGFR3 signaling in tumor angiogenesis, lymphangiogenesis, and ocular neovascular disorders. Its potency profile suggests it may effectively block both VEGF-C/D-driven lymphatic vessel growth and VEGF-A-driven blood vessel growth, providing a comprehensive tool for exploring anti-angiogenic strategies.

ALDH1A1 Inhibitor Scaffold for Cancer Stem Cell Biology

With an ALDH1A1 Ki of 380 nM [4], N-methyl-3-(1-naphthyl)propanamide presents a distinct chemical scaffold for inhibiting ALDH1A1, an enzyme implicated in cancer stem cell (CSC) maintenance and chemoresistance. Given its potency comparable to the selective inhibitor CM37 , this compound can be employed in in vitro models of ovarian cancer and other ALDH1A1-expressing malignancies to assess its impact on spheroid formation, stemness markers, and sensitivity to chemotherapeutic agents. Its non-competitive mode of inhibition may also offer advantages in overcoming resistance mechanisms.

Moderate-Affinity Sigma-2 Receptor Probe for Cancer Cell Proliferation Studies

The compound's moderate binding affinity for the sigma-2 receptor (Ki = 90 nM) [5] positions it as a distinct probe for investigating sigma-2-mediated effects on cancer cell proliferation and apoptosis. Unlike high-affinity ligands like SV119 [6], its lower affinity allows for studies of partial receptor occupancy and may reveal subtler functional outcomes. This property is particularly relevant for research into sigma-2 receptor function in tumors, where it can be used to dissect the relationship between receptor binding, downstream signaling, and cellular responses such as caspase activation and mitochondrial depolarization.

Quote Request

Request a Quote for N-methyl-3-(1-naphthyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.